![molecular formula C18H19N5 B2996620 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline CAS No. 2380171-58-2](/img/structure/B2996620.png)
4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline is a chemical compound that has garnered interest in various fields of scientific research This compound features a quinoline core structure substituted with a piperazine ring, which is further substituted with a 6-methylpyrimidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. One common method includes the reaction of 6-methylpyrimidine with piperazine to form 4-(6-methylpyrimidin-4-yl)piperazine. This intermediate is then reacted with quinoline derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and may require catalysts or specific temperature controls to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production while maintaining the quality of the compound.
化学反応の分析
Types of Reactions
4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the quinoline core.
科学的研究の応用
4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
作用機序
The mechanism of action of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
類似化合物との比較
Similar Compounds
Piperaquine: A similar compound with antimalarial properties, featuring a quinoline core and piperazine ring.
Brexpiprazole: Another compound with a piperazine ring, used as an antipsychotic agent.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound studied for its acetylcholinesterase inhibitory activity.
Uniqueness
4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a piperazine ring and a 6-methylpyrimidinyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-14-12-18(21-13-20-14)23-10-8-22(9-11-23)17-6-7-19-16-5-3-2-4-15(16)17/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZIRODYVXXAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=CC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
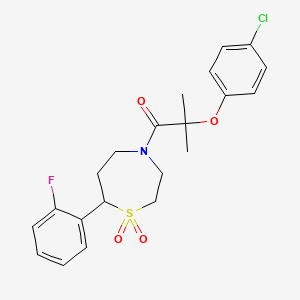
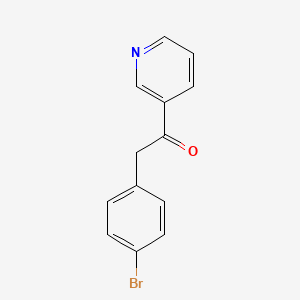
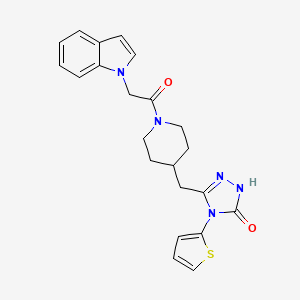
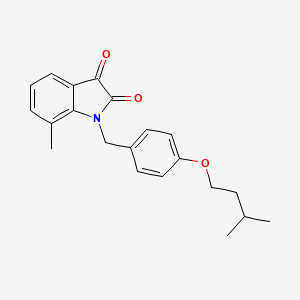

![1-(2-chloroacetyl)-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2996547.png)
![2-(8-(3-hydroxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2996549.png)
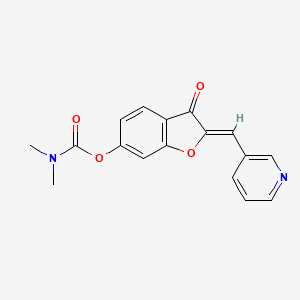
![N'-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2996552.png)
![2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2996553.png)
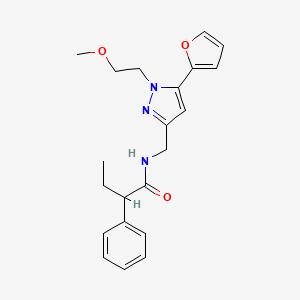


![N-(3-chloro-4-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2996560.png)
